4-Methylnonane
Overview
Description
4-Methylnonane: is an organic compound classified as an alkane. It has the molecular formula C10H22 and a molecular weight of 142.2817 g/mol . This compound is a branched-chain hydrocarbon, specifically a methyl-substituted nonane, where a methyl group is attached to the fourth carbon atom of the nonane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylnonane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of nonane with methyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 4-methylnonene, which is derived from the oligomerization of propylene. The hydrogenation process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methylnonane can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions of this compound are less common due to its saturated nature, but it can be reduced to smaller alkanes under extreme conditions.
Substitution: Halogenation is a typical substitution reaction for this compound, where halogens like chlorine or bromine replace hydrogen atoms. This reaction usually requires ultraviolet light or heat to initiate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: 4-Methylnonan-2-ol, 4-Methylnonanal, 4-Methylnonanoic acid.
Reduction: Smaller alkanes like octane and heptane.
Substitution: 4-Chloromethylnonane, 4-Bromomethylnonane.
Scientific Research Applications
4-Methylnonane has various applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studies involving the metabolism of branched-chain hydrocarbons often use this compound as a model compound.
Medicine: Research on the pharmacokinetics of branched alkanes sometimes includes this compound.
Industry: It is used in the formulation of specialty fuels and lubricants due to its branched structure, which imparts desirable properties like lower freezing points and higher octane ratings.
Mechanism of Action
The mechanism of action for 4-Methylnonane primarily involves its interactions with enzymes and catalysts in various chemical reactions. In oxidation reactions, for example, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. The molecular targets include the carbon-hydrogen bonds, which are susceptible to attack by reactive species generated by the oxidizing agents.
Comparison with Similar Compounds
Nonane: A straight-chain alkane with the formula C9H20.
2-Methylnonane: Another branched-chain alkane with a methyl group on the second carbon.
3-Methylnonane: A branched-chain alkane with a methyl group on the third carbon.
Comparison: 4-Methylnonane is unique due to the position of its methyl group on the fourth carbon, which affects its physical and chemical properties. Compared to nonane, this compound has a slightly higher boiling point and different reactivity patterns in substitution reactions. The position of the methyl group also influences the compound’s behavior in industrial applications, such as its use in specialty fuels and lubricants.
Properties
IUPAC Name |
4-methylnonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALRSQMWHFKJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864766 | |
Record name | 4-Methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |
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Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Methylnonane | |
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CAS No. |
17301-94-9 | |
Record name | (±)-4-Methylnonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17301-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylnonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylnonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.556 | |
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Record name | 4-Methylnonane | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physical properties of 4-Methylnonane?
A1: this compound is a branched alkane. While its structural formula isn't explicitly provided in the abstracts, its molecular formula is C10H22 [, ]. Research has focused on determining its liquid viscosity, surface tension, and liquid density at various temperatures []. These properties are crucial for understanding its behavior in mixtures and potential applications.
Q2: How does the structure of this compound affect its separation using supercritical fluids?
A2: Research suggests that the separation of alkane isomers like this compound using supercritical carbon dioxide (CO2) or ethane is challenging []. The study observed that the position of the methyl branch on the carbon chain doesn't significantly influence the phase transition pressures in supercritical CO2 or ethane. This implies that separating this compound from other structural isomers (like 2-Methylnonane or 3-Methylnonane) using supercritical fluid fractionation is likely difficult due to their similar solubility behaviors [].
Q3: Are there any applications where this compound is used in conjunction with bacteria?
A3: While not a direct application of this compound itself, one study identified it as a component in the volatile organic compounds (VOCs) produced by the bacteria Bacillus pumilus []. Interestingly, while some individual VOCs from bacterial cultures showed limited nematicidal activity, the complete mixture of VOCs, including this compound, exhibited significant antagonistic effects on the nematode Meloidogyne incognita []. This highlights the potential of exploring the complex interactions within microbial VOC profiles for applications like biocontrol in agriculture.
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